molecular formula C10H15NO2 B1598432 N-(2,2-Dimethoxyethyl)aniline CAS No. 26972-56-5

N-(2,2-Dimethoxyethyl)aniline

Cat. No. B1598432
CAS RN: 26972-56-5
M. Wt: 181.23 g/mol
InChI Key: HGWZXKUBDUDGSN-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)aniline, also known as DMAE-N-oxide, is a chemical compound that has been used in scientific research for its unique properties. This compound is a derivative of aniline, a common organic compound used in the production of various chemicals. DMAE-N-oxide has been synthesized using different methods, and its applications in scientific research have been explored extensively.

Scientific Research Applications

1. Fluorescent Thermometer Development

N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a compound related to N-(2,2-Dimethoxyethyl)aniline, shows potential in the development of a ratiometric fluorescent thermometer. This dye's fluorescence intensifies with temperature, which could be utilized in temperature detection technologies (Cao et al., 2014).

2. Spectroelectrochemical Analysis

N-alkylsubstituted anilines, including variants similar to N-(2,2-Dimethoxyethyl)aniline, have been used in electrooxidation studies. These compounds help in understanding the electrochemical behavior of anilines, which is crucial in material science and electrochemistry (Malinauskas & Holze, 1999).

3. Polymerization and Material Science

Research has shown that anilines, including their N-alkylsubstituted derivatives, can be polymerized to form materials with unique electronic properties. These materials have applications in electronics, conductive polymers, and sensor technology (Snauwaert et al., 1987).

4. Water Pollution Control

N-doped carbon materials, derived from anilines, have shown promise in water pollution control. They can be used as catalysts for effective degradation of pollutants like aniline, illustrating their potential in environmental remediation (Huang et al., 2017).

5. Synthesis of N-Containing Heterocycles

The use of aniline derivatives in the synthesis of various N-containing heterocycles demonstrates their importance in organic chemistry. These heterocycles have numerous applications in pharmaceuticals and material science (Gao et al., 2016).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWZXKUBDUDGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181474
Record name N-(2,2-Dimethoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethoxyethyl)aniline

CAS RN

26972-56-5
Record name N-(2,2-Dimethoxyethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26972-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethoxyethyl)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2-Dimethoxyethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-dimethoxyethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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